[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Pivampicillin is a pivaloyloxymethyl ester of ampicillin. It is a prodrug designed to enhance the oral bioavailability of ampicillin due to its greater lipophilicity compared to ampicillin . Pivampicillin is used to treat a variety of infections, including respiratory tract infections, ear, nose, and throat infections, gynecological infections, and urinary tract infections .
Preparation Methods
Pivampicillin is synthesized through the esterification of ampicillin with pivalic acid. The reaction involves the use of pivaloyl chloride and ampicillin in the presence of a base such as triethylamine. The reaction conditions typically include an inert atmosphere and a solvent like dichloromethane . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Pivampicillin undergoes hydrolysis to release ampicillin, formaldehyde, and pivalic acid. This hydrolysis is catalyzed by non-specific esterases present in most body tissues . The major product formed from this reaction is ampicillin, which is the active antibacterial agent. Pivampicillin does not undergo significant oxidation or reduction reactions under physiological conditions.
Scientific Research Applications
Pivampicillin has been extensively studied for its pharmacokinetic properties and its ability to improve the bioavailability of ampicillin. It is used in research to understand the mechanisms of prodrug activation and the role of esterases in drug metabolism . In medicine, pivampicillin is used to treat bacterial infections caused by susceptible strains of gram-positive and gram-negative organisms . Its applications in industry include the development of new prodrug formulations and the study of drug delivery systems.
Mechanism of Action
Pivampicillin is an inactive prodrug that is converted to ampicillin during its absorption from the gastrointestinal tract. This conversion is facilitated by non-specific esterases, resulting in the release of ampicillin, formaldehyde, and pivalic acid . Ampicillin exerts its bactericidal action by inhibiting the biosynthesis of cell wall mucopeptide, targeting penicillin-binding proteins in bacterial cells .
Comparison with Similar Compounds
Pivampicillin is similar to other pivalate ester prodrugs such as pivmecillinam and cefditoren pivoxil. These compounds also release pivalic acid upon hydrolysis and are designed to improve the bioavailability of their respective active drugs . pivampicillin is unique in its specific use for enhancing the bioavailability of ampicillin, making it particularly effective against a broad spectrum of bacterial infections .
Similar compounds include:
- Pivmecillinam
- Cefditoren pivoxil
- Sultamicillin
Pivampicillin stands out due to its specific application in enhancing ampicillin’s bioavailability and its effectiveness against a wide range of bacterial infections .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMIJUDPLILVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860491 |
Source
|
Record name | [(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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